molecular formula C15H21N3OS B4185923 N-(2,3-dimethylphenyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide

N-(2,3-dimethylphenyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide

Cat. No. B4185923
M. Wt: 291.4 g/mol
InChI Key: MZUIXUHQROVRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide, also known as DMPT, is a synthetic compound that has gained widespread attention in the scientific community due to its potential applications in various fields, including agriculture, aquaculture, and medicine. DMPT is a thioamide derivative and is structurally similar to the amino acid methionine.

Mechanism of Action

The exact mechanism of action of N-(2,3-dimethylphenyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide is not fully understood, but it is believed to act through several different pathways. N-(2,3-dimethylphenyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide has been shown to activate the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of cell growth and metabolism. N-(2,3-dimethylphenyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide has also been found to increase the levels of certain hormones, including growth hormone and insulin-like growth factor-1 (IGF-1), which are involved in the promotion of growth and development.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide has been shown to have a wide range of biochemical and physiological effects. In animal studies, N-(2,3-dimethylphenyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide has been found to increase feed intake and weight gain, improve feed conversion efficiency, and increase the levels of certain hormones, including growth hormone and IGF-1. N-(2,3-dimethylphenyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes, and to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide has several advantages as a research compound, including its low cost, ease of synthesis, and wide range of potential applications. However, there are also some limitations to its use in lab experiments. N-(2,3-dimethylphenyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide has a relatively short half-life in vivo, which can make it difficult to maintain consistent levels of the compound over time. Additionally, the exact mechanism of action of N-(2,3-dimethylphenyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on N-(2,3-dimethylphenyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide. In agriculture, further studies could be conducted to investigate the effects of N-(2,3-dimethylphenyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide on different animal species and under different environmental conditions. In medicine, additional studies could be conducted to explore the potential therapeutic applications of N-(2,3-dimethylphenyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide for various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, further research could be conducted to elucidate the exact mechanism of action of N-(2,3-dimethylphenyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide and to develop more effective methods for administering the compound in vivo.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide has been extensively studied for its potential applications in various fields. In agriculture, N-(2,3-dimethylphenyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide has been shown to improve feed efficiency and promote growth in various animal species, including fish, shrimp, and poultry. In aquaculture, N-(2,3-dimethylphenyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide has been used as a feed additive to increase the survival rate and growth of fish and shrimp.
In medicine, N-(2,3-dimethylphenyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide has been investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. N-(2,3-dimethylphenyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide has been shown to exhibit anti-tumor activity in vitro and in vivo, and has been found to inhibit the growth of cancer cells by inducing apoptosis. N-(2,3-dimethylphenyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, and has been found to have neuroprotective effects in animal models of Alzheimer's disease.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4-methylpiperazin-1-yl)-2-sulfanylideneacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-11-5-4-6-13(12(11)2)16-14(19)15(20)18-9-7-17(3)8-10-18/h4-6H,7-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUIXUHQROVRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=S)N2CCN(CC2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.